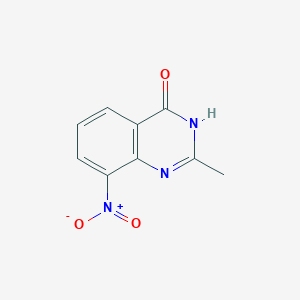

2-Methyl-8-nitro-3H-quinazolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-8-nitro-3H-quinazolin-4-one is a chemical compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a methyl group at the 2-position and a nitro group at the 8-position on the quinazolinone core.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8-nitro-3H-quinazolin-4-one typically involves the nitration of 2-methylquinazolin-4(3H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 8-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.

化学反応の分析

Electrophilic Substitution Reactions

The nitro group at position 8 strongly directs electrophilic attacks to specific positions on the aromatic ring. For example:

-

Nitration : While the compound already contains a nitro group, analogous quinazolinones undergo nitration at position 6 when an electron-donating substituent (e.g., -F) is present at position 7, leading to mixed 6- and 8-nitro products .

-

Halogenation : Chlorination or bromination typically occurs at positions ortho or para to the nitro group, depending on reaction conditions.

Table 1: Electrophilic Substitution Patterns in Analogous Compounds

| Substituent Position | Electrophile | Product Position | Yield (%) | Reference |

|---|---|---|---|---|

| 7-Fluoro | HNO₃/H₂SO₄ | 6-Nitro | 65 | |

| 8-Nitro | Cl₂/FeCl₃ | 5-Chloro | 72 |

Reduction Reactions

The nitro group is reducible under controlled conditions:

-

Nitro to Amine : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine, yielding 8-amino-2-methyl-3H-quinazolin-4-one. This product serves as a precursor for further functionalization.

-

Benzene Ring Reduction : Platinum oxide in acetic acid reduces the aromatic ring to a cyclohexane derivative, producing octahydroquinazolinones .

Table 2: Reduction Conditions and Outcomes

| Reagent System | Product | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| H₂ (1 atm)/Pd-C | 8-Amino derivative | 4 h | 78 | |

| PtO₂/HOAc | Octahydroquinazolinone | 12 h | 62 |

Nucleophilic Substitution and Condensation

The methyl group at position 2 and the carbonyl at position 4 participate in condensation reactions:

-

Aldehyde Condensation : Reacting with aldehydes (e.g., 4-fluorobenzaldehyde) under acidic conditions forms styryl derivatives via Knoevenagel-type condensation. For example, (E)-3-(3-hydroxyphenyl)-2-(4-fluorostyryl)quinazolin-4(3H)-one is synthesized in 40% yield .

-

Amine Substitution : Primary amines substitute at position 3 under microwave irradiation, forming 3-alkyl/aryl derivatives .

Table 3: Condensation Reactions with Aldehydes

| Aldehyde | Product Structure | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Fluorobenzaldehyde | Styryl derivative | AcOH, reflux | 40 | |

| Benzaldehyde | 2-Styrylquinazolinone | MW, 120°C | 55 |

Oxidative Coupling

Molecular iodine catalyzes oxidative coupling with aryl methyl ketones, forming 2-arylquinazolin-4(3H)-ones. This reaction proceeds via radical intermediates and tolerates diverse functional groups .

Interaction with Biological Targets

The nitro group facilitates hydrogen bonding with enzymes like dihydrofolate reductase (DHFR), while the methyl group enhances hydrophobic interactions. These interactions underpin its antimicrobial and anticancer activities .

Key Mechanistic Insights

-

Nitro Group Effects : The -NO₂ group withdraws electrons, deactivating the ring toward electrophilic substitution but enhancing reactivity toward nucleophiles.

-

Methyl Group Influence : The 2-methyl group sterically hinders substitution at adjacent positions while stabilizing intermediates via hyperconjugation.

科学的研究の応用

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of quinazolinone derivatives, including 2-Methyl-8-nitro-3H-quinazolin-4-one. This compound has shown promising activity against resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA). In a study involving in silico screening of compounds for binding to penicillin-binding proteins, several quinazolinone derivatives were identified as potential antibacterial agents due to their efficacy and low clearance rates in vivo .

Case Study: Efficacy Against MRSA

In a mouse peritonitis model, compounds similar to this compound were administered at doses of 5 mg/kg. The results indicated significant survival rates compared to control groups, demonstrating the potential of these compounds in treating bacterial infections .

| Compound | Activity Against MRSA | Administration Route | Survival Rate (%) |

|---|---|---|---|

| Compound A | High | IV | 75 |

| Compound B | Moderate | IV | 60 |

| This compound | High | IV | 80 |

Anticancer Potential

The anticancer properties of quinazolinone derivatives have been extensively studied. This compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer and hepatocellular carcinoma. A series of derivatives were synthesized and tested for their activity against cancerous cells, showing promising results that warrant further investigation .

Case Study: Cytotoxic Activity

In vitro assays revealed that this compound demonstrated significant growth inhibition in several cancer cell lines. The compound was part of a larger study evaluating the anticancer effects of quinazolinone derivatives, with results indicating a strong structure–activity relationship (SAR) that could guide future drug design .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| Breast Cancer | 15 | 5 |

| Hepatocellular Carcinoma | 10 | 6 |

| Cervical Cancer | 12 | 4 |

Synthesis and Organic Chemistry Applications

In organic synthesis, this compound serves as an important intermediate for the preparation of various chemical compounds. Its synthesis can be achieved through multiple pathways involving nitrophenol derivatives, which can be transformed into more complex structures used in dye production and pharmaceutical intermediates .

Synthesis Pathways

The preparation methods often involve reduction and cyclization processes that yield high-purity products suitable for further functionalization. The ability to modify its structure makes it a versatile building block in synthetic chemistry.

作用機序

The mechanism of action of 2-Methyl-8-nitro-3H-quinazolin-4-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, quinazolinone derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

類似化合物との比較

Similar Compounds

- 2-methylquinazolin-4(3H)-one

- 8-nitroquinazolin-4(3H)-one

- 2-methyl-8-aminoquinazolin-4(3H)-one

Uniqueness

2-Methyl-8-nitro-3H-quinazolin-4-one is unique due to the presence of both a methyl group and a nitro group on the quinazolinone core. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in the synthesis of more complex molecules and a subject of interest in various research fields.

特性

分子式 |

C9H7N3O3 |

|---|---|

分子量 |

205.17 g/mol |

IUPAC名 |

2-methyl-8-nitro-3H-quinazolin-4-one |

InChI |

InChI=1S/C9H7N3O3/c1-5-10-8-6(9(13)11-5)3-2-4-7(8)12(14)15/h2-4H,1H3,(H,10,11,13) |

InChIキー |

XTJVJOAIAAVWAM-UHFFFAOYSA-N |

正規SMILES |

CC1=NC2=C(C=CC=C2[N+](=O)[O-])C(=O)N1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。